(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5Cl2NO2 |
|---|---|
Molecular Weight |
218.03 g/mol |
IUPAC Name |
1,3-dichloro-5-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-3-6(1-2-11(12)13)4-8(10)5-7/h1-5H/b2-1+ |
InChI Key |
BOLSZOCEQQWBMP-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Structural Significance Within Halogenated Nitroolefin Chemistry
The chemical reactivity and utility of (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene are direct consequences of its distinct molecular structure. As a member of the halogenated nitroolefin family, its properties are shaped by the interplay between the aromatic ring, the chlorine substituents, and the nitrovinyl group.
Halogenated heterocycles and related compounds are pivotal in synthetic chemistry, often serving as intermediates for more complex structures sigmaaldrich.com. The presence of halogen atoms, such as chlorine, in a molecule can profoundly influence its physicochemical properties, including lipophilicity and catabolic stability nih.gov. The chlorine atoms on the benzene (B151609) ring of this compound are electron-withdrawing, which modulates the electron density of the aromatic system. This electronic effect is crucial in directing the compound's reactivity in various chemical transformations nih.gov.
Furthermore, the nitroalkene group is a powerful and versatile functional group in organic synthesis rsc.orgresearchgate.net. The nitro group (NO₂) is strongly electron-withdrawing, making the double bond of the vinyl group highly susceptible to nucleophilic attack. This inherent reactivity is the basis for its utility in forming new carbon-carbon and carbon-heteroatom bonds. The combination of the dichlorinated ring and the nitrovinyl group creates a molecule with a highly electrophilic double bond, making it an excellent Michael acceptor—a key characteristic for its role in synthesis. The stereochemistry of the double bond, designated as (E) for entgegen, indicates that the substituent groups are on opposite sides of the double bond, which is a critical factor for stereoselective reactions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₈H₅Cl₂NO₂ | 218.04 | 63-67 | 120355-50-2 axsyn.com |
| 1,3-Dichloro-5-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 64.5 | 618-62-2 nih.gov |
| (E)-(2-Nitrovinyl)benzene | C₈H₇NO₂ | 149.15 | 57-58 | 5153-67-3 nih.govwikipedia.org |
| 1-Chloro-4-(2-nitrovinyl)benzene | C₈H₆ClNO₂ | 183.59 | 111-113 | Not specified nih.gov |
Foundational Role As a Synthetic Precursor in Complex Molecule Construction
Direct Synthetic Pathways to this compound
The most direct and widely employed method for the synthesis of this compound involves the condensation of 3,5-dichlorobenzaldehyde with nitromethane. This transformation is a classic example of the Henry reaction, also known as a nitroaldol reaction. wikipedia.orgorganic-chemistry.org
Condensation Reactions: Henry-Type Methodologies
The reaction mechanism commences with the deprotonation of the nitroalkane (nitromethane) by a base to form a nitronate anion. This nucleophilic species then attacks the electrophilic carbonyl carbon of the aldehyde (3,5-dichlorobenzaldehyde). The subsequent protonation of the resulting alkoxide furnishes the nitroaldol intermediate. Under the reaction conditions, this intermediate readily eliminates a molecule of water to form the carbon-carbon double bond of the nitrovinyl system. wikipedia.org
The dehydration of the β-nitro alcohol intermediate is often facile, particularly when aromatic aldehydes are used as substrates, and can be promoted by heating. The equilibrium of the reaction can be driven towards the product by removing water, for instance, through the use of a Dean-Stark apparatus or dehydrating agents.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and stereoselectivity of the Henry reaction are highly dependent on the choice of catalyst, solvent, and temperature. A variety of basic catalysts have been employed, ranging from simple inorganic bases to more complex organic molecules.
For the synthesis of analogous aromatic nitroolefins, common catalysts include primary amines such as piperidine, often used in conjunction with a dehydrating agent like molecular sieves. organic-chemistry.org The choice of solvent also plays a critical role; for instance, using a nonpolar solvent like toluene can facilitate the removal of water and drive the reaction to completion.
The table below summarizes typical conditions that have been optimized for Henry-type reactions leading to aromatic nitroolefins, which are applicable to the synthesis of this compound.
| Catalyst | Solvent | Temperature | Key Features |
| Piperidine | Toluene | Reflux | High selectivity for the (E)-isomer. organic-chemistry.org |
| Ethylenediammonium diacetate | Methanol | Room Temperature | Mild conditions, good yields. |
| Ammonium acetate | Acetic Acid | Reflux | Commonly used, classical conditions. |
| Basic Alumina | Solvent-free | Microwave | Environmentally friendly, rapid reaction. |
Stereoselective Synthesis of β-Nitrovinyl Systems
A significant challenge in the synthesis of nitroolefins is the control of stereochemistry to selectively obtain the desired (E) or (Z) isomer. For many applications, the (E)-isomer is the more valuable product.
Strategies for (E)-Stereoisomer Control
The formation of the (E)-stereoisomer is often thermodynamically favored due to reduced steric hindrance. Reaction conditions can be manipulated to promote the formation of this isomer. For example, conducting the Henry reaction at higher temperatures, such as under reflux in toluene, generally leads to a high selectivity for the (E)-nitroalkene. organic-chemistry.org The use of molecular sieves has been shown to be crucial in controlling stereoselectivity by promoting the dehydration of the nitroaldol intermediate in a stereocontrolled manner. organic-chemistry.org
Another strategy involves the direct nitration of olefins. For instance, the use of silver nitrite (AgNO₂) in combination with a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been reported to yield (E)-nitroolefins with excellent selectivity from a broad range of aromatic and aliphatic olefins. thieme-connect.de
Application of Organocatalysis in Nitroolefin Formation
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the enantioselective Henry reaction. mdpi.comresearchgate.net While the primary focus of asymmetric Henry reactions is the creation of chiral β-nitro alcohols, organocatalysts also play a role in the formation of nitroolefins. Bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, can activate both the nucleophile and the electrophile, leading to enhanced reactivity and selectivity. mdpi.commdpi.com
For instance, primary amine-thiourea catalysts can facilitate domino reactions, such as Michael-Henry sequences, where the stereochemical outcome of the initial Michael addition influences the subsequent intramolecular Henry reaction, ultimately leading to highly functionalized cyclic products with multiple stereocenters. nih.gov While not a direct route to simple nitroolefins, these methodologies showcase the power of organocatalysis in controlling stereochemistry in reactions involving nitroalkanes.
The following table provides examples of organocatalysts used in Henry and related reactions.
| Organocatalyst Type | Example | Application |
| Thiourea-based | Takemoto's Catalyst | Enantioselective Michael addition to nitroolefins. mdpi.com |
| Cinchona Alkaloid-derived | 9-amino-9-deoxyepiquinine | Tandem Michael/Henry reactions. mdpi.com |
| Prolinol derivatives | Diarylprolinol silyl ether | Asymmetric domino Michael/Henry reaction. etamu.edu |
Metal-Free Approaches to Aromatic Nitroolefins
The development of metal-free synthetic methods is a significant goal in green chemistry to avoid contamination of products with residual metals. The classical Henry reaction itself is often metal-free, relying on organic bases as catalysts. organic-chemistry.org Furthermore, recent advancements have focused on developing novel metal-free protocols for reactions involving nitro compounds.
For example, a metal-free reduction of aromatic nitro compounds to their corresponding amines has been achieved using diboronic acid in water, highlighting a move towards more environmentally benign reagents in the broader chemistry of nitroaromatics. semanticscholar.orgorganic-chemistry.org While this is a reduction rather than a synthesis of the nitroolefin, it underscores the trend towards metal-free transformations.
In the direct synthesis of nitroolefins, protocols utilizing polymer-bound triphenylphosphine, iodine, and imidazole offer a metal-free, one-pot method for converting aldehydes and nitroalkanes to (E)-nitroalkenes. researchgate.net The use of a polymer-supported reagent facilitates the removal of byproducts, simplifying the purification process. researchgate.net
Reactivity and Reaction Mechanism Studies of E 1,3 Dichloro 5 2 Nitrovinyl Benzene
Electronic Influence of Substituents on Reactivity
The interplay of inductive and resonance effects of the chlorine atoms and the nitrovinyl group dictates the electrophilic and nucleophilic character of different parts of the molecule.
The two chlorine atoms on the benzene (B151609) ring exert a significant influence on the molecule's reactivity. Chlorine is an electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. libretexts.orgopenstax.orgmsu.edu The deactivating nature of halogens in electrophilic aromatic substitution is a well-established principle in organic chemistry. openstax.org
Simultaneously, the chlorine atoms possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This resonance effect partially counteracts the inductive effect and directs incoming electrophiles to the ortho and para positions. openstax.orgmsu.edu However, in the case of 1,3-dichloro substitution, the positions ortho and para to one chlorine atom are either substituted or are meta to the second chlorine. The position C4 (and C6) is ortho to one chlorine and para to the other, making it the most likely site for electrophilic attack, should one occur. The C2 position is situated between the two chlorine atoms, and the C5 position is occupied by the nitrovinyl group.
The strong electron-withdrawing nature of the two chlorine atoms also enhances the electrophilicity of the vinyl group. By pulling electron density from the benzene ring, they indirectly make the β-carbon of the nitrovinyl group more electron-deficient and thus more susceptible to nucleophilic attack.
The nitrovinyl group is a powerful electron-withdrawing group due to both the inductive effect of the nitro group and the extended conjugation of the π-system. The nitro group strongly deactivates the benzene ring towards electrophilic substitution, far more than halogens. libretexts.org Its presence significantly reduces the nucleophilicity of the aromatic ring.
The key feature of the nitrovinyl group is the creation of a highly electrophilic C=C double bond. The conjugation with the nitro group pulls electron density away from the β-carbon (the carbon atom further from the benzene ring), making it an excellent Michael acceptor. This pronounced electrophilicity at the vinyl group is a dominant factor in the reactivity of the molecule, making it a prime target for nucleophilic addition reactions. The planarity between the nitro group and the benzene ring, as seen in analogous structures like (E)-2,4-dichloro-1-(2-nitrovinyl)benzene, enhances this electronic conjugation.
Table 1: Summary of Substituent Electronic Effects
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aromatic Ring | Impact on Vinyl Group |
| Chlorine Atoms | Strong | Weak | Deactivating, ortho, para-directing | Increases electrophilicity |
| Nitrovinyl Group | Strong | Strong (electron-withdrawing) | Strongly deactivating, meta-directing | Confers strong electrophilicity (Michael acceptor) |
Cycloaddition Chemistry
The electron-deficient nature of the double bond in (E)-1,3-dichloro-5-(2-nitrovinyl)benzene makes it a potent dienophile and dipolarophile in cycloaddition reactions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.orgsigmaaldrich.com For a successful Diels-Alder reaction, the dienophile is typically activated by electron-withdrawing groups. organic-chemistry.orglibretexts.org The nitrovinyl group in this compound renders the double bond highly electron-deficient, making the molecule an excellent dienophile for reactions with electron-rich dienes.
The general mechanism involves a concerted process where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile move in a cyclic transition state to form a new six-membered ring. libretexts.org The regioselectivity of the reaction with unsymmetrical dienes is governed by the electronic matching of the diene and dienophile. chemistrysteps.com
Table 2: Illustrative Diels-Alder Reaction Parameters (Note: This data is illustrative of typical Diels-Alder reactions involving nitroalkenes as dienophiles, as specific experimental data for this compound is not readily available.)
| Diene | Dienophile | Conditions | Product Type |
| 2,3-Dimethyl-1,3-butadiene | This compound | Heat | Substituted cyclohexene |
| Cyclopentadiene | This compound | Room Temperature | Bicyclic adduct (norbornene derivative) |
| Danishefsky's diene | This compound | Mild heat | Functionalized cyclohexenone precursor |
The electron-poor double bond of this compound also makes it an excellent partner in [3+2] cycloaddition reactions with 1,3-dipoles. wikipedia.orgorganic-chemistry.org This type of reaction is a powerful method for the synthesis of five-membered heterocyclic rings.
Nitrone-olefin [3+2] cycloaddition is a well-established method for the synthesis of isoxazolidine (B1194047) rings. chem-station.comwikipedia.org In this reaction, the nitrone acts as the 1,3-dipole and the alkene serves as the dipolarophile. The high electrophilicity of the double bond in this compound facilitates this reaction.
The mechanism is concerted and pericyclic, where the regioselectivity is controlled by the frontier molecular orbitals (FMO) of the nitrone and the dipolarophile. wikipedia.org For an electron-poor alkene like this compound, the reaction is typically controlled by the interaction of the HOMO of the nitrone and the LUMO of the alkene. This generally leads to the formation of a specific regioisomer. wikipedia.org These cycloadditions can create multiple new stereocenters in a single step. chem-station.com
[3+2] Cycloaddition Pathways with Dipolarophiles
Azomethine Ylide Cycloadditions
Azomethine ylides are nitrogen-based 1,3-dipoles that are widely utilized in [3+2] cycloaddition reactions to synthesize five-membered heterocyclic compounds such as pyrrolidines and pyrrolines. wikipedia.orgnih.gov These reactions are valued for their high degree of regio- and stereoselectivity, offering a pathway to complex molecules with multiple contiguous stereocenters. wikipedia.orgnih.gov The versatility of this reaction is enhanced by the various methods available for generating azomethine ylides in situ, including the thermal or photochemical ring-opening of aziridines, the condensation of α-amino acids with aldehydes or ketones, and the deprotonation of iminium salts. wikipedia.orgnih.gov
As a potent dipolarophile, the electron-deficient alkene of the nitrovinyl group in this compound is an excellent candidate for undergoing cycloaddition with azomethine ylides. The reaction involves the suprafacial addition of the 1,3-dipole to the C=C double bond of the nitrovinyl moiety, a concerted process that typically proceeds through a six-electron transition state. wikipedia.org This cycloaddition would lead to the formation of a highly substituted pyrrolidine (B122466) ring, with the dichlorophenyl and nitro groups serving as key functionalities for further synthetic transformations. The stereochemical outcome of the cycloaddition is often controlled by the geometry of the azomethine ylide, which can retain its stereochemistry when generated from sources like aziridines. wikipedia.org
Theoretical Examination of Zwitterionic Intermediates in Cycloadditions
The mechanism of [3+2] cycloaddition reactions, including those involving azomethine ylides and nitroalkenes, has been a subject of theoretical investigation. While often described as concerted processes, the possibility of a stepwise mechanism involving a zwitterionic intermediate exists, particularly in reactions with highly polar components. researchgate.netrsc.org Quantum-chemical modeling and computational studies, such as those using Density Functional Theory (DFT), are employed to explore reaction profiles and the nature of transition states and intermediates. researchgate.netrsc.org
The presence of a zwitterionic intermediate could lead to a loss of stereospecificity in the reaction, as bond rotation in the acyclic intermediate may occur before ring closure. researchgate.net For the reaction of a dipole with this compound, the strong electron-withdrawing nature of both the nitro group and the dichlorophenyl ring would significantly polarize the double bond. This polarization could favor a stepwise pathway where the nucleophilic center of the dipole attacks one of the vinyl carbons, forming a transient zwitterionic species. Theoretical studies on similar systems, such as the cycloaddition of thiocarbonyl ylides with nitroethene, have shown that a polar, two-step mechanism with a zwitterionic intermediate can be operative. rsc.org Computational analysis helps to determine whether the reaction proceeds through a concerted, synchronous or asynchronous, pathway or a stepwise mechanism by locating the relevant transition states and intermediates on the potential energy surface. researchgate.netmdpi.com
Conjugate Addition Reactions (Michael Additions)
This compound as a Michael Acceptor
The conjugate addition of nucleophiles to electron-deficient alkenes, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. beilstein-journals.org The nitrovinyl group in this compound renders the molecule a highly effective Michael acceptor. The powerful electron-withdrawing capacity of the nitro group, enhanced by the inductive effect of the two chlorine atoms on the benzene ring, strongly polarizes the carbon-carbon double bond. This polarization creates a significant partial positive charge on the β-carbon (the carbon atom adjacent to the phenyl ring), making it highly susceptible to attack by a wide range of nucleophiles. researchgate.net
The utility of nitroalkenes as Michael acceptors is well-documented, as they react with various nucleophiles to form adducts that are precursors to a wide array of functionalized molecules. beilstein-journals.orgresearchgate.net The resulting nitroalkane products can be further transformed; for instance, the nitro group can be reduced to an amine, converted into a carbonyl group via the Nef reaction, or eliminated to regenerate a double bond.
Nucleophilic Additions with Carbon-Based Nucleophiles (e.g., 1,3-Dicarbonyl Compounds, Barbituric Acid Derivatives)
A diverse array of carbon-based nucleophiles readily participates in Michael addition reactions with nitroalkenes like this compound. Among the most common are stabilized carbanions derived from 1,3-dicarbonyl compounds and related active methylene (B1212753) compounds. beilstein-journals.orgmdpi.com
1,3-Dicarbonyl Compounds: Compounds such as dialkyl malonates, acetoacetic esters, and 1,3-diketones are effective nucleophiles in this context. rsc.org The reaction is typically carried out under basic conditions to generate the enolate, which then adds to the nitroalkene. mdpi.com Environmentally benign protocols have been developed, including catalyst- and solvent-free methods using grinding techniques, which have proven effective for the Michael addition of 1,3-dicarbonyl compounds to β-nitroalkenes, affording products in high yields. beilstein-journals.org
Barbituric Acid Derivatives: Barbituric acid and its N,N'-disubstituted derivatives are another important class of carbon nucleophiles for this transformation. nih.govmdpi.comresearchgate.net The reaction of barbituric acid derivatives with nitroalkenes provides a straightforward route to functionalized pyrimidine (B1678525) derivatives. researchgate.net Studies have shown that these additions can be performed efficiently in aqueous media using catalysts like diethylamine (B46881), highlighting a green chemistry approach to the synthesis of these compounds. researchgate.netnih.gov The reaction of 1,3-dimethylbarbituric acid with this compound, for example, has been shown to proceed in high yield. nih.gov
Table 1: Michael Addition of 1,3-Dimethylbarbituric Acid to Substituted Nitroalkenes Data extracted from a study on Michael additions in aqueous diethylamine medium. nih.gov
| Entry | Nitroalkene Substituent (R) | Product Yield (%) |
| 1 | Phenyl | 99 |
| 2 | p-Tolyl | 96 |
| 3 | p-Bromophenyl | 92 |
| 4 | p-Chlorophenyl | 91 |
| 5 | 3,5-Dichlorophenyl | 94 |
| 6 | o-Chlorophenyl | 88 |
| 7 | p-Methoxyphenyl | 89 |
| 8 | 2-Naphthyl | 93 |
Development of Enantioselective Michael Additions
The development of asymmetric catalytic methods for the Michael addition to nitroalkenes has been a major focus of research, as it allows for the stereocontrolled synthesis of chiral building blocks. rsc.org Chiral organocatalysts, particularly those capable of bifunctional activation, have emerged as powerful tools for achieving high enantioselectivity. nsf.gov
Chiral Squaramides and Thiosquaramides: Chiral squaramide-based catalysts have been shown to efficiently catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. rsc.org Similarly, chiral thiosquaramides, which exhibit higher acidity and better solubility in non-polar solvents compared to their oxo-squaramide counterparts, are excellent catalysts for the conjugate addition of barbituric acids to nitroalkenes. nsf.gov These catalysts function by activating both the nucleophile and the electrophile through hydrogen bonding interactions, leading to highly organized, stereoselective transition states. This approach has enabled the synthesis of chiral barbiturate (B1230296) derivatives in high yields and with excellent enantioselectivities. nsf.gov
Cinchona Alkaloid Derivatives: Catalysts derived from cinchona alkaloids are also widely used in asymmetric Michael additions. buchler-gmbh.com These molecules often act as bifunctional catalysts, possessing both a basic tertiary amine to deprotonate the nucleophile and a hydrogen-bond-donating group (like a thiourea (B124793) moiety) to activate the nitroalkene electrophile. This dual activation strategy has been successfully applied to the addition of β-diketones to β-nitrostyrene, achieving high yields and enantioselectivities.
Table 2: Enantioselective Michael Addition of Barbituric Acids to Nitroalkenes Catalyzed by a Chiral Thiosquaramide Data extracted from a study on the development of chiral, bifunctional thiosquaramides. nsf.gov
| Nitroalkene Substituent | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Phenyl | 6a | 99 | 97 |
| 4-Bromophenyl | 6b | 99 | 96 |
| 3-Bromophenyl | 6c | 99 | 97 |
| 2-Bromophenyl | 6d | 95 | 96 |
| 3,5-Dichlorophenyl | 6e | 99 | 96 |
| 4-Trifluoromethylphenyl | 6f | 99 | 97 |
| 2-Naphthyl | 6g | 99 | 96 |
| 2-Thienyl | 6h | 99 | 95 |
Reductive Transformations of the Nitrovinyl Group
The nitrovinyl group is a versatile functional group that can be readily transformed into other valuable moieties, significantly increasing the synthetic utility of this compound. The most common transformation is the reduction of the nitro group.
Catalytic hydrogenation, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst, is a standard method for reducing the nitro group to a primary amine. This reaction simultaneously reduces the carbon-carbon double bond, yielding the corresponding phenethylamine (B48288) derivative, 2-(3,5-dichlorophenyl)ethan-1-amine. This transformation is a key step in the synthesis of many biologically active compounds.
Other reducing agents can also be employed to achieve different outcomes. For example, the nitro group can be selectively reduced to other functionalities such as hydroxylamines or oximes under specific conditions. The rich chemistry of the nitro group allows for its conversion into a variety of other functional groups, making nitroalkenes like this compound valuable intermediates in organic synthesis.
Selective Reduction to Amine Functionalities
The conversion of the nitrovinyl group in this compound to a primary amine functionality is a significant transformation, yielding 2-(3,5-dichlorophenyl)ethan-1-amine. This reduction requires methods that can selectively reduce both the nitro group and the carbon-carbon double bond without affecting the chloro substituents on the aromatic ring. Several established methods for the reduction of α,β-unsaturated nitro compounds are applicable. wikipedia.org
Catalytic hydrogenation is a highly effective method. commonorganicchemistry.com The use of palladium on carbon (Pd/C) as a catalyst with a hydrogen source can achieve the complete reduction of the nitroalkene moiety. wikipedia.orgcommonorganicchemistry.com Another common catalyst is Raney nickel. commonorganicchemistry.commasterorganicchemistry.com Transfer hydrogenation, which utilizes hydrogen donors like formic acid or its salts, offers a milder and often safer alternative to using high-pressure hydrogen gas. ursinus.edu
Chemical reduction methods are also widely employed. Reagents like lithium aluminum hydride (LiAlH4) are powerful enough to reduce both the nitro group and the alkene. wikipedia.orgcommonorganicchemistry.com However, care must be taken as LiAlH4 can sometimes be too reactive. masterorganicchemistry.com Milder metal-based reducing systems, such as iron (Fe) or zinc (Zn) powder in the presence of an acid like acetic acid or hydrochloric acid, provide a classic and effective route for converting nitro groups to amines, and can also reduce the double bond. commonorganicchemistry.commasterorganicchemistry.com Tin(II) chloride (SnCl2) is another mild reagent suitable for this transformation. commonorganicchemistry.com
The general mechanism for these reductions involves distinct steps. In catalytic hydrogenation, hydrogen is adsorbed onto the catalyst surface and adds across the double bond first, followed by the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. For metal/acid reductions, the process involves a series of single electron transfers from the metal to the nitro group, with protonation steps facilitated by the acid.
Table 1: Comparison of Reagents for the Selective Reduction of this compound
| Reagent/Catalyst | Hydrogen Source | Typical Conditions | Key Features |
| Pd/C | H₂ gas | Methanol/Ethanol, RT-50°C | High efficiency, common lab procedure. commonorganicchemistry.com |
| Raney Nickel | H₂ gas | Ethanol, RT | Effective, can be used when dehalogenation is a concern with Pd/C. commonorganicchemistry.commasterorganicchemistry.com |
| Fe / HCl or AcOH | Acid | Reflux | Classical, cost-effective method for nitro group reduction. masterorganicchemistry.com |
| Zn / HCl or AcOH | Acid | RT-Reflux | Similar to iron, provides a mild reduction pathway. commonorganicchemistry.com |
| LiAlH₄ | Hydride | Dry Ether/THF, 0°C to RT | Powerful reducing agent, reduces both functionalities. wikipedia.orgcommonorganicchemistry.com |
| SnCl₂ | Hydride/Protons | Ethanol/Ethyl Acetate | Mild conditions, good for substrates with sensitive groups. commonorganicchemistry.com |
Substitutional Reactivity of the Aromatic Ring
Regioselectivity in Electrophilic Aromatic Substitution
The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups: two chlorine atoms and a nitrovinyl group. libretexts.org The regiochemical outcome of any further substitution is dictated by the combined directing effects of these substituents.
Chlorine atoms: Halogens are deactivating yet ortho-, para-directing substituents. libretexts.org The deactivation stems from their inductive electron withdrawal, while the directing effect is due to lone pair resonance donation.
Nitrovinyl group: The -(CH=CHNO₂) group is strongly deactivating and a meta-director. This is due to both strong inductive withdrawal and resonance withdrawal of electron density from the aromatic ring.
In the starting molecule, the substituents are at positions C1, C3, and C5. The available positions for substitution are C2, C4, and C6.
Position C2: This position is ortho to the C1-chloro group, ortho to the C3-chloro group, and meta to the C5-nitrovinyl group. Both chlorine atoms direct towards this position, and the nitrovinyl group also directs meta to it.
Positions C4 and C6: These positions are equivalent due to symmetry. They are para to the C1-chloro group, ortho to the C3-chloro group (and vice versa for C6), and ortho to the C5-nitrovinyl group.
Considering these effects, the C2 position is the most likely site for electrophilic attack. It is strongly favored by the directing effects of all three substituents. The C4 and C6 positions are disfavored because they are ortho to the strongly deactivating nitrovinyl group. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions, while slow, would be expected to yield predominantly the 2-substituted product. rsc.orgmsu.edu
Nucleophilic Substitution Pathways Involving Halogen Sites
Aryl halides, such as this compound, are generally unreactive towards nucleophilic substitution. However, the reaction can proceed via a nucleophilic aromatic substitution (SNAr) mechanism if the ring is activated by potent electron-withdrawing groups located ortho and/or para to the halogen leaving group. libretexts.orgyoutube.com
In this molecule, the C1 and C3 chlorine atoms are potential leaving groups. The powerful electron-withdrawing nitrovinyl group is at the C5 position.
The nitrovinyl group is para to the chlorine atom at C1.
The nitrovinyl group is meta to the chlorine atom at C3.
This electronic arrangement strongly activates the chlorine at C1 for SNAr, while the chlorine at C3 remains relatively unreactive. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism. A strong nucleophile (e.g., hydroxide, alkoxide, or amine) attacks the carbon atom bearing the C1-chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized onto the nitrovinyl group, which provides significant stabilization. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring. libretexts.orgnih.gov
Table 2: Predicted Reactivity for Nucleophilic Aromatic Substitution
| Halogen Position | Position of Nitrovinyl Group | Activation Status | Expected Reactivity with Nucleophiles |
| C1 | Para | Strongly Activated | High |
| C3 | Meta | Not Activated | Low to None |
Other Key Organic Transformations
Visible-Light Induced Sulfonylation of Nitroolefins
The nitrovinyl moiety is susceptible to radical addition reactions, including visible-light-induced sulfonylation. This transformation allows for the introduction of a sulfonyl group, a valuable functional group in medicinal chemistry. The reaction typically involves a photocatalyst, a light source (e.g., blue LEDs), and a sulfonyl source. nih.gov
One plausible pathway involves the formation of an electron donor-acceptor (EDA) complex between a sulfonyl precursor, such as a sulfonyl chloride, and a halide salt like sodium iodide (NaI). researchgate.net Under visible light irradiation, this complex can undergo a single electron transfer to generate a sulfonyl radical. This radical then adds to the β-carbon of the nitrovinyl double bond. The resulting carbon-centered radical can then be trapped to yield the final product.
Alternatively, sulfinic acids can serve as precursors to sulfonyl radicals under photocatalyst-free, light-promoted conditions. rsc.org The reaction proceeds with anti-Markovnikov regioselectivity, leading to the formation of alkyl-substituted sulfones. rsc.org These modern sulfonylation methods are advantageous due to their mild, often redox-neutral conditions. rsc.orgfrontiersin.org
Benzannulation Reactions Leading to Polycyclic Systems
Benzannulation reactions are powerful tools for constructing new aromatic rings, leading to the synthesis of polycyclic aromatic hydrocarbons (PAHs). mdpi.com The reactive nitrovinyl group of this compound can participate in such transformations. For instance, it can act as a component in a [4+2] cycloaddition (Diels-Alder) reaction or related annulation strategies.
In one potential scenario, the nitrovinyl group could react with a suitable diene. However, a more common strategy involves the transformation of the nitrovinylbenzene into a different reactive intermediate. For example, a reaction involving 2-ethynylbenzaldehydes and alkynes, catalyzed by Lewis acids like ZnCl₂, can lead to naphthalene (B1677914) derivatives. researchgate.net By analogy, a synthetic route could be devised where this compound is first converted into a precursor that can then undergo a metal-catalyzed or acid-catalyzed benzannulation with an appropriate alkyne or other coupling partner. These reactions often proceed through intermediates that undergo intramolecular cyclization and subsequent aromatization to form the stable polycyclic system. researchgate.net Such strategies provide access to complex molecular architectures from relatively simple starting materials. mdpi.com
Advanced Spectroscopic and Computational Characterization of E 1,3 Dichloro 5 2 Nitrovinyl Benzene and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene. Both ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete assignment of the molecular structure.
In the ¹H NMR spectrum, the chemical shifts (δ) are indicative of the electronic environment of the protons. For aromatic protons, the substitution pattern on the benzene (B151609) ring significantly influences their chemical shifts. The protons on the dichlorinated benzene ring of the title compound are expected to appear as distinct signals in the aromatic region of the spectrum. The vinyl protons of the nitrovinyl group typically exhibit characteristic chemical shifts and coupling constants (J). The trans configuration of the double bond in the (E)-isomer results in a large coupling constant between the two vinyl protons, typically in the range of 12-18 Hz.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached substituents. The carbon atoms of the benzene ring will show distinct signals, with the carbons bearing the chlorine atoms exhibiting characteristic shifts. The carbons of the nitrovinyl group will also have specific resonances. The interpretation of both ¹H and ¹³C NMR spectra, including chemical shifts, signal multiplicities, and coupling constants, allows for the definitive confirmation of the structure of this compound and its derivatives.
Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Nitrovinylbenzenes (Note: Data for closely related compounds are provided to illustrate typical chemical shifts. Actual values for this compound may vary.)
| Compound | Solvent | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| (E)-1-bromo-3-(2-nitrovinyl)benzene | CDCl₃ | 7.91 (d, J=13.8, 1H), 7.68 (t, J=1.8, 1H), 7.61 (m, 1H), 7.50 (d, J=13.8, 1H), 7.38 (t, J=7.9, 1H) | Not specified |
| (E)-1-chloro-4-(2-nitrovinyl)benzene | CDCl₃ | Data available but not detailed in source | Data available but not detailed in source |
| 2-(4-nitrobenzylidene)malononitrile | CDCl₃ | 8.41 (d, J=8.8, 2H), 8.10 (d, J=8.8, 2H), 7.90 (s, 1H) | 156.8, 150.4, 135.8, 131.3, 124.6, 112.6, 111.5, 87.5 |
This table is interactive. Click on the headers to sort the data.
Use of Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.
The most characteristic vibrational bands for this compound are associated with the nitro group (NO₂). The asymmetric and symmetric stretching vibrations of the N-O bonds give rise to two strong absorption bands, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively acs.org. These intense peaks are a definitive indicator of the presence of the nitro functional group.
The carbon-carbon double bond (C=C) of the vinyl group will exhibit a stretching vibration in the region of 1620-1680 cm⁻¹ luisrdomingo.com. The C-H bond of the vinyl group will show a stretching vibration at a frequency slightly above 3000 cm⁻¹, a region that helps distinguish it from alkane C-H stretches luisrdomingo.com. The aromatic ring also presents a series of characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically appear as a set of bands in the 1450-1600 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can be inferred from the pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range wikipedia.orgbeilstein-journals.org. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Expected Intensity |
| Nitro (R-NO₂) | Asymmetric Stretch | 1500 - 1600 | Strong |
| Nitro (R-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |
| Alkene (C=C) | C=C Stretch | 1620 - 1680 | Medium to Weak |
| Alkene (=C-H) | C-H Stretch | 3010 - 3100 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (multiple bands) | Medium to Weak |
| Aromatic Ring (=C-H) | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring (=C-H) | C-H Out-of-plane Bend | 650 - 900 | Strong |
| Chloroalkane (C-Cl) | C-Cl Stretch | 600 - 800 | Strong |
This table is interactive. Users can filter by functional group or vibrational mode.
Mass Spectrometry for Molecular Integrity and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature in the mass spectrum of chlorinated compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a compound containing two chlorine atoms, such as the title compound, will exhibit a characteristic pattern of peaks for the molecular ion and its fragments: an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak, with relative intensities of approximately 9:6:1 chemrxiv.org. This isotopic signature is a powerful tool for confirming the presence and number of chlorine atoms in the molecule.
The fragmentation of nitroaromatic compounds under electron ionization (EI) often involves characteristic losses. Common fragmentation pathways include the loss of the nitro group (•NO₂) or a nitro radical (•NO) mdpi.com. The fragmentation of the nitrovinyl side chain can also occur. The analysis of these fragment ions provides valuable information for confirming the molecular structure. For instance, the loss of the nitro group from the molecular ion would result in a significant fragment ion. Further fragmentation of the dichlorophenyl cation could also be observed.
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description | Expected m/z (for ³⁵Cl) |
| [M]⁺ | Molecular Ion | 217 |
| [M+2]⁺ | Molecular Ion with one ³⁷Cl | 219 |
| [M+4]⁺ | Molecular Ion with two ³⁷Cl | 221 |
| [M-NO₂]⁺ | Loss of the nitro group | 171 |
| [C₈H₅Cl₂]⁺ | Fragment after loss of NO₂ | 171 |
| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation | 145 |
This table is interactive and provides a simplified view of the expected fragmentation.
Computational Chemistry for Electronic Structure and Mechanistic Understanding
Computational chemistry provides powerful theoretical tools to complement experimental data, offering deep insights into the electronic structure, properties, and reactivity of molecules like this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules semanticscholar.orgjns.edu.af. DFT calculations can predict various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and stability of the molecule researcher.life. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the nitro group and the chlorine atoms is expected to lower the energy of the LUMO, making the molecule a good electrophile. DFT can also be used to calculate other properties like dipole moment, molecular electrostatic potential (MEP) maps, and global reactivity descriptors such as electrophilicity and nucleophilicity indices, which help in understanding the reactive sites of the molecule researchgate.net.
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, proposing that the changes in electron density, rather than molecular orbital interactions, are responsible for chemical reactivity mdpi.comresearchgate.net. MEDT is particularly useful for elucidating the reaction mechanisms of processes like cycloaddition reactions, in which nitroalkenes are common participants wikipedia.orgmdpi.comnih.gov. By analyzing the changes in electron density along a reaction coordinate, MEDT can determine whether a reaction is polar or non-polar and can identify the bond-forming and bond-breaking steps in detail encyclopedia.publuisrdomingo.com. For a molecule like this compound, MEDT can be applied to study its participation in reactions such as Diels-Alder or 1,3-dipolar cycloadditions, providing a deep understanding of the factors that control the reaction's feasibility, regioselectivity, and stereoselectivity researchgate.netnih.govnih.gov.
Bonding Evolution Theory (BET) provides a powerful method for understanding the detailed mechanism of a chemical reaction by analyzing the topological changes of the electron localization function (ELF) along the reaction path chemrxiv.orgmdpi.com. BET allows for a rigorous description of the sequence of bond formation and cleavage events during a reaction. It divides the reaction pathway into structural stability domains (SSDs), separated by "catastrophes" that correspond to significant changes in the bonding pattern acs.orgresearchgate.net. For reactions involving this compound, such as cycloadditions, BET can precisely determine the point at which new covalent bonds are formed and existing bonds are broken. This level of detail helps to distinguish between concerted, stepwise, and "one-step two-stage" mechanisms, providing a much deeper insight into the reaction dynamics than can be obtained from experimental observations alone mdpi.comacs.orgresearchgate.net.
Applications in the Synthesis of Advanced Organic Scaffolds and Specialty Chemicals
Precursor for Nitrogen-Containing Heterocyclic Compounds
The electron-deficient nature of the nitrovinyl group in (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene makes it an excellent substrate for cycloaddition and Michael addition reactions, which are cornerstone strategies for the synthesis of nitrogen-containing heterocyclic compounds. ontosight.ai These heterocyclic scaffolds are prevalent in numerous biologically active molecules.
Pyrazoles and isoxazoles are five-membered aromatic heterocycles that are core components of many pharmaceutical drugs. edu.krdresearchgate.net The synthesis of these rings can often be achieved through 1,3-dipolar cycloaddition reactions.
Pyrazoles: The synthesis of pyrazoles can be accomplished through the reaction of a suitable 1,3-dipole, such as a nitrilimine, with an alkene. While direct cycloaddition with the nitrovinyl group is one pathway, a more common strategy involves the reaction of hydrazines with 1,3-dicarbonyl compounds. chemtube3d.comgoogle.com this compound can be converted into a suitable precursor for pyrazole (B372694) synthesis. For instance, the nitrovinyl group can act as a masked carbonyl group, which, after appropriate chemical transformation, can react with hydrazine (B178648) or its derivatives to form the pyrazole ring. nih.gov The reaction typically proceeds via condensation to form a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.
Isoxazoles: The construction of the isoxazole (B147169) ring is frequently achieved via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. edu.krdchemtube3d.com The double bond in the nitrovinyl moiety of this compound can act as the dipolarophile in this reaction. When reacted with an in-situ generated nitrile oxide (often from an aldoxime), a [3+2] cycloaddition occurs to yield a substituted isoxazoline, which can then be oxidized to the corresponding isoxazole. This method provides a direct route to incorporating the 3,5-dichlorophenyl substituent into the isoxazole framework. nih.govresearchgate.net
Table 1: Heterocyclic Synthesis Pathways
| Heterocycle | Key Reaction Type | Role of this compound |
|---|---|---|
| Pyrazole | Cyclocondensation | Precursor to a 1,3-dicarbonyl equivalent |
| Isoxazole | 1,3-Dipolar Cycloaddition | Acts as the dipolarophile (alkene component) |
The pyrrolidine (B122466) ring is a fundamental scaffold in a vast number of natural products and synthetic drugs. nih.gov The synthesis of highly substituted pyrrolidines can be effectively achieved using this compound as a key building block, primarily through reactions that leverage the electrophilicity of the nitrovinyl group.
A prominent strategy involves a sequential Michael addition and reductive cyclization. chemrxiv.orgresearchgate.net In this approach, a carbon nucleophile (a Michael donor), such as an enolate derived from a β-ketoester or malonate, attacks the β-carbon of the nitrovinyl group. This conjugate addition forms a new carbon-carbon bond and generates a nitroalkane intermediate. Subsequent reduction of the nitro group to an amine using a reducing agent like palladium on carbon (Pd/C) with hydrogen gas initiates a spontaneous intramolecular cyclization (aminocyclization) onto a suitably positioned electrophilic group (e.g., an ester), forming the pyrrolidinone ring, which can be further reduced to the pyrrolidine. This cascade reaction allows for the stereocontrolled construction of complex, multi-functionalized pyrrolidine derivatives. researchgate.net
Role in the Elaboration of Functionalized Aromatics and Aliphatics
Beyond its use in forming heterocyclic rings, this compound is a platform for creating more complex functionalized aromatic and aliphatic molecules. The reactivity of both the nitrovinyl side chain and the aromatic ring can be exploited.
The nitrovinyl group is a versatile functional handle.
Reduction: The nitro group can be selectively reduced to an amine, yielding 2-(3,5-dichlorophenyl)ethanamine. The double bond can also be reduced, leading to 1,3-dichloro-5-(2-nitroethyl)benzene. Complete reduction of both functionalities provides 2-(3,5-dichlorophenyl)ethylamine, a valuable aliphatic building block.
Addition Reactions: The electron-deficient double bond readily undergoes addition reactions with various nucleophiles, allowing for the introduction of a wide range of functional groups at the aliphatic side chain.
Palladium-Catalyzed Reactions: The electron-deficient nature of the nitrovinyl moiety facilitates participation in palladium-catalyzed carbon-carbon bond-forming reactions, enabling the coupling of the vinyl group with other aromatic or aliphatic fragments.
The dichlorinated benzene (B151609) ring can also be modified, although the presence of two deactivating chloro groups and the deactivating nitrovinyl group makes conventional electrophilic aromatic substitution challenging. msu.edu However, under specific conditions, such as directed ortho-metalation or nucleophilic aromatic substitution (SNAr), further functionalization of the aromatic core may be possible.
Utility in Agrochemical and Pharmaceutical Intermediate Synthesis
This compound is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Its value lies in its ability to serve as a precursor to the biologically active scaffolds discussed previously, such as pyrazoles, isoxazoles, and pyrrolidines. edu.krdnih.gov
Many modern fungicides, herbicides, and insecticides contain substituted pyrazole and isoxazole rings. Likewise, the pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs targeting the central nervous system, infectious diseases, and cancer. nih.gov The 3,5-dichlorophenyl substitution pattern provided by this starting material is a common feature in many bioactive molecules, often enhancing their efficacy and modifying their metabolic stability. The compound serves as a foundational building block, allowing for the efficient introduction of this specific aromatic moiety into a larger, more complex target molecule. ontosight.ai
Table 2: Applications in Bioactive Compound Synthesis
| Industry | Target Scaffold | Rationale |
|---|---|---|
| Pharmaceutical | Pyrrolidines, Pyrazoles, Isoxazoles | These heterocycles are common pharmacophores in modern drugs. researchgate.netnih.gov |
| Agrochemical | Pyrazoles, Isoxazoles | These rings are present in many commercial pesticides and herbicides. |
Application in Specialty Chemical Development
The applications of this compound extend to the development of specialty chemicals. ontosight.ai Its structural features are useful in creating compounds with specific material properties. For instance, nitroaromatic compounds are known precursors to dyes and pigments. ontosight.ai The combination of the dichlorophenyl ring and the conjugated nitrovinyl system can be modified to produce chromophores with desired colors and stability. Furthermore, its reactivity allows for its incorporation into larger polymeric structures, potentially imparting specific properties such as thermal stability or altered electronic characteristics.
Emerging Research Directions and Future Outlook for E 1,3 Dichloro 5 2 Nitrovinyl Benzene Chemistry
Development of Novel Catalytic Systems for Chemo- and Stereoselective Transformations
The reactivity of the nitrovinyl moiety in (E)-1,3-dichloro-5-(2-nitrovinyl)benzene makes it an excellent substrate for asymmetric catalysis. The development of novel catalytic systems that can achieve high levels of chemo- and stereoselectivity in transformations involving this compound is a significant and promising area of research.
Future investigations are likely to focus on organocatalysis and transition-metal catalysis. Chiral amines, thioureas, and phosphoric acids could be employed as organocatalysts to promote enantioselective conjugate additions to the nitrovinyl group. These reactions would provide access to a variety of chiral building blocks that are valuable in the synthesis of pharmaceuticals and other biologically active molecules.
In the realm of transition-metal catalysis, complexes of metals such as palladium, rhodium, and copper could be utilized to mediate a range of stereoselective transformations. For instance, asymmetric hydrogenation of the nitrovinyl group could yield chiral 2-(3,5-dichlorophenyl)nitroethane derivatives. Furthermore, catalytic systems could be designed to facilitate cycloaddition reactions, leading to the formation of complex heterocyclic structures with defined stereochemistry.
Table 1: Potential Asymmetric Catalytic Transformations of this compound
| Transformation | Catalyst Type | Potential Product | Significance |
| Conjugate Addition | Chiral Organocatalyst | Chiral functionalized nitroalkanes | Access to enantiopure building blocks |
| Hydrogenation | Chiral Transition-Metal Complex | Chiral 2-(3,5-dichlorophenyl)nitroethane | Synthesis of chiral amines |
| [3+2] Cycloaddition | Lewis Acid/Chiral Ligand | Enantiomerically enriched pyrrolidines | Construction of heterocyclic scaffolds |
Investigation of New Cascade and Multicomponent Reactions
Cascade and multicomponent reactions represent highly efficient and atom-economical approaches to the synthesis of complex molecules from simple precursors in a single operation. The electrophilic nature of the nitrovinyl group in this compound makes it an ideal component for such reactions.
Future research could explore the development of novel cascade sequences initiated by the conjugate addition of a nucleophile to the nitrovinyl moiety. This initial step could be followed by an intramolecular cyclization or a subsequent intermolecular reaction, leading to the rapid construction of intricate molecular frameworks. For example, a Michael addition-initiated ring-closure (MIRC) cascade could be designed to produce highly substituted cyclic compounds.
Multicomponent reactions (MCRs) involving this compound, a suitable nucleophile, and another electrophile could provide a direct route to diverse and complex molecular structures. The exploration of known MCRs, such as the Passerini or Ugi reaction, with derivatives of the title compound, could open up new avenues for the synthesis of novel compound libraries for drug discovery and materials science.
Exploration of Sustainable and Green Chemistry Methodologies in its Synthesis and Reactivity
The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will undoubtedly be influenced by the need for more sustainable and environmentally benign chemical processes.
In the synthesis of this compound itself, research could focus on developing catalytic methods that avoid the use of stoichiometric and often harsh reagents. For instance, the development of a direct catalytic nitration of 1,3-dichloro-5-vinylbenzene (B7769171) would be a significant advancement over traditional methods.
Regarding its reactivity, the use of greener reaction media, such as water, ionic liquids, or deep eutectic solvents, for transformations involving this compound is a key area for exploration. Furthermore, the development of recyclable catalytic systems, such as polymer- or solid-supported catalysts, would enhance the sustainability of synthetic processes utilizing this compound. The use of alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to more efficient and environmentally friendly reaction protocols.
Table 2: Green Chemistry Approaches in the Chemistry of this compound
| Green Chemistry Principle | Application Area | Potential Benefit |
| Atom Economy | Multicomponent and Cascade Reactions | Reduced waste generation |
| Safer Solvents | Use of water, ionic liquids | Reduced environmental impact |
| Catalysis | Development of recyclable catalysts | Increased efficiency and sustainability |
| Energy Efficiency | Microwave-assisted synthesis, mechanochemistry | Faster reaction times, reduced energy consumption |
Design and Synthesis of Advanced Materials Incorporating the Dichloronitrovinylbenzene Moiety
The unique electronic and structural features of the dichloronitrovinylbenzene moiety suggest its potential as a building block for advanced materials. The electron-withdrawing nature of the nitro group and the presence of the chlorine atoms can impart specific optical, electronic, and thermal properties to polymers and other materials.
Future research could focus on the synthesis of functional polymers through the polymerization of this compound or its derivatives. The resulting polymers could exhibit interesting properties, such as high refractive indices, thermal stability, or nonlinear optical activity. The nitro group could also serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups and the fine-tuning of material properties.
Furthermore, the dichloronitrovinylbenzene unit could be incorporated into the structure of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its electron-accepting character might be beneficial for charge transport and separation in such devices. The development of small molecules and polymers containing this moiety for applications in materials science represents a promising and largely unexplored research direction.
Q & A
Q. What are the optimal synthetic routes for (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis typically involves a condensation reaction between 3,5-dichlorobenzaldehyde and nitroethane under acidic or basic conditions to form the nitrovinyl group. Stereochemical control of the (E)-isomer is achieved by optimizing reaction pH and temperature. For example, using acetic acid as a catalyst at 80–100°C promotes kinetic control, favoring the (E)-configuration due to steric hindrance in the transition state . Key Reaction Parameters :
| Reagent | Role | Conditions | Isomer Yield |
|---|---|---|---|
| Acetic Acid | Catalyst | 80°C, 12h | ~85% (E) |
| Knoevenagel Conditions | Base | 60°C, 6h | ~70% (E) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. Key markers include:
- ¹H NMR : The trans-vinylic protons appear as doublets at δ 7.8–8.2 ppm (J = 13–15 Hz), confirming the (E)-configuration. Aromatic protons split into distinct patterns due to chlorine substituents (δ 7.2–7.6 ppm) .
- IR : Strong stretches at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1350 cm⁻¹ (NO₂ symmetric) confirm the nitro group. C=C stretching at ~1620 cm⁻¹ supports the vinyl moiety .
Advanced Research Questions
Q. How can density functional theory (DFT) predict solvent effects on the electronic properties of this compound?
- Methodological Answer : DFT calculations using the SMD solvation model (e.g., at the B3LYP/6-31G* level) quantify solvent polarity effects on the compound’s dipole moment and frontier molecular orbitals. For instance, in polar solvents (ε > 20), the LUMO energy decreases by ~0.5 eV, enhancing electrophilicity. This aligns with experimental observations of accelerated nucleophilic attack in DMSO compared to toluene . Example Solvent Parameters :
| Solvent | Dielectric Constant (ε) | LUMO Energy (eV) |
|---|---|---|
| Toluene | 2.4 | -1.8 |
| DMSO | 47.2 | -2.3 |
Q. What strategies resolve contradictions in reaction outcomes during nucleophilic aromatic substitution (NAS) with this compound?
- Methodological Answer : Competing reaction pathways (e.g., nitro group reduction vs. aromatic substitution) can lead to inconsistent yields. Controlled experiments with radical scavengers (e.g., TEMPO) or reducing agents (e.g., Na₂S₂O₄) help isolate intermediates. For example, pre-reducing the nitro group to an amine prevents unwanted side reactions during NAS .
Q. What molecular interactions drive the biological activity of this compound, particularly in aryl hydrocarbon receptor (AhR) modulation?
- Methodological Answer : The nitrovinyl group acts as an electron-deficient π-system, enabling charge-transfer interactions with AhR’s hydrophobic binding pocket. Chlorine substituents enhance binding affinity via halogen bonding with residues like Phe-318 and His-291. Computational docking (e.g., using MOE software) reveals a binding energy of -9.2 kcal/mol, comparable to known AhR antagonists .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Variations in cytotoxicity assays (e.g., IC₅₀ values) often stem from differences in cell permeability or nitroreductase expression. Normalizing data to intracellular nitroreductase activity (measured via Western blot) or using isogenic cell lines (e.g., NQO1-knockout vs. wild-type) clarifies mechanistic contributions .
Key Structural and Functional Insights
| Property | Value/Description | Evidence Source |
|---|---|---|
| Molecular Weight | 246.05 g/mol | Calculated from PubChem |
| Electrophilicity (ω) | 5.2 eV | DFT calculations |
| AhR Binding Affinity (Kd) | 120 nM | Competitive binding assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
